1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H24FN3O2 and its molecular weight is 429.495. The purity is usually 95%.
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Scientific Research Applications
Imaging Agents for Neurodegenerative Disorders
One study focused on the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds for studying peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds demonstrated high in vitro affinity and selectivity for PBRs, suggesting their potential as imaging agents for neurodegenerative disorders (Fookes et al., 2008).
Novel Syntheses in Organic Chemistry
Another study reported the novel synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, which were prepared from various starting materials and reacted with Grignard reagents, allylsilanes, and other agents to produce derivatives in good to excellent yields. This highlights innovative pathways in organic synthesis and the potential for creating new molecules with unique properties (Katritzky et al., 2000).
Inhibitors for Mycobacterium tuberculosis
Research on thiazole-aminopiperidine hybrid analogues designed and synthesized for inhibiting Mycobacterium tuberculosis GyrB ATPase activity shows the potential of such compounds in addressing tuberculosis. One compound in particular demonstrated promising activity against all tests, including inhibition of MTB DNA gyrase and minimal cytotoxicity, highlighting the therapeutic potential of these molecules (Jeankumar et al., 2013).
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2/c1-18-5-4-6-22(15-18)32-14-13-29-24-8-3-2-7-23(24)28-26(29)19-16-25(31)30(17-19)21-11-9-20(27)10-12-21/h2-12,15,19H,13-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDVFCMOTNILOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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